Cas no 2923-17-3 (Lithium trifluoroacetate)

Lithium trifluoroacetate (LiCF₃CO₂) is a lithium salt of trifluoroacetic acid, commonly utilized as a reagent in organic synthesis and electrolyte applications. Its key advantages include high solubility in polar organic solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile, making it suitable for use in lithium-ion battery research and electrochemistry. The compound exhibits excellent thermal and chemical stability, ensuring consistent performance under demanding conditions. Additionally, its strong electron-withdrawing trifluoroacetate anion enhances reactivity in nucleophilic substitution and coupling reactions. Lithium trifluoroacetate is also valued for its role as a mild Lewis acid catalyst in specialized synthetic processes. Its purity and reliability make it a preferred choice for advanced chemical applications.
Lithium trifluoroacetate structure
Lithium trifluoroacetate structure
商品名:Lithium trifluoroacetate
CAS番号:2923-17-3
MF:C2F3LiO2
メガワット:119.9564
MDL:MFCD00013216
CID:272205
PubChem ID:24857285

Lithium trifluoroacetate 化学的及び物理的性質

名前と識別子

    • LITHIUM TRIFLUOROACETATE
    • TRIFLUOROACETIC ACID, LITHIUM SALT
    • trifluoro-aceticacilithiumsalt
    • LITHIUM TRIFLUOROACETATE H2O
    • Lithium trifluoroacetate monohydrate
    • Acetic acid,2,2,2-trifluoro-, lithium salt (1:1)
    • lithium,2,2,2-trifluoroacetate
    • lithium triflate
    • lithium trifluoromethanesulfonate
    • LithoTab trifluoroacetate
    • trifluoroacetate lithium
    • Aceticacid, trifluoro-, lithium salt (8CI,9CI)
    • lithium 2,2,2-trifluoroacetate
    • Acetic acid, trifluoro-, lithium salt
    • Acetic acid, 2,2,2-trifluoro-, lithium salt (1:1)
    • Trifluoroacetic acid lithium salt
    • lithium;2,2,2-trifluoroacetate
    • PC5011
    • lithium 2,2,2-tris(fluoranyl)ethanoate
    • A822380
    • DTXSID30883909
    • HSFDLPWPRRSVSM-UHFFFAOYSA-M
    • AKOS005063529
    • MFCD00013216
    • NS00083395
    • lithium;2, 2, 2-trifluoroacetate
    • SCHEMBL104453
    • 2923-17-3
    • FT-0634558
    • J-017445
    • EINECS 220-878-0
    • DTXCID501023391
    • LITHIUM(1+) TRIFLUOROACETATE
    • Lithium trifluoroacetate
    • MDL: MFCD00013216
    • インチ: 1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
    • InChIKey: HSFDLPWPRRSVSM-UHFFFAOYSA-M
    • ほほえんだ: FC(C(=O)[O-])(F)F.[Li+]

計算された属性

  • せいみつぶんしりょう: 120.00100
  • どういたいしつりょう: 120.00104216g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 87.8
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 40.1

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.743
  • ゆうかいてん: 250 ºC
  • ふってん: 72.2°C at 760 mmHg
  • あんていせい: hygroscopic
  • PSA: 40.13000
  • LogP: -0.70140
  • ようかいせい: 使用できません
  • かんど: Hygroscopic

Lithium trifluoroacetate セキュリティ情報

  • 記号: GHS06 GHS09
  • シグナルワード:Danger
  • 危害声明: H300-H400
  • 警告文: MissingPhrase-N15.00950417
  • 危険物輸送番号:UN2811 - class 6.1 - PG 2 - EHS - Toxic solids, organic, n.o.s., HI: all
  • WGKドイツ:3
  • 危険カテゴリコード: 28-50
  • セキュリティの説明: S26
  • 危険物標識: Xi T
  • リスク用語:R36/37/38
  • 危険レベル:6.1
  • 包装グループ:
  • TSCA:Yes

Lithium trifluoroacetate 税関データ

  • 税関コード:2915900090
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Lithium trifluoroacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
001023-10g
Lithium trifluoroacetate, monohydrate
2923-17-3 95%
10g
£42.00 2022-03-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L19750-50g
Lithium,2,2,2-trifluoroacetate
2923-17-3
50g
¥458.0 2021-09-09
Apollo Scientific
PC5011-100g
Lithium trifluoroacetate
2923-17-3 96%
100g
£152.00 2025-02-19
Apollo Scientific
PC5011-10g
Lithium trifluoroacetate
2923-17-3 96%
10g
£27.00 2025-02-19
abcr
AB180240-10 g
Lithium trifluoroacetate, 97%; .
2923-17-3 97%
10 g
€63.70 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L16801-50g
Lithium trifluoroacetate, 97%
2923-17-3 97%
50g
¥1482.00 2023-04-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
L169327-50g
Lithium trifluoroacetate
2923-17-3 95%
50g
¥999.90 2023-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
88938-10g
Lithium trifluoroacetate monohydrate, 97%
2923-17-3 97%
10g
¥1000.00 2023-02-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
03-5000-100g
Lithium trifluoroacetate
2923-17-3 min.97%
100g
2208CNY 2021-05-08
SHENG KE LU SI SHENG WU JI SHU
sc-300935A-50g
Lithium trifluoroacetate,
2923-17-3
50g
¥1880.00 2023-09-05

Lithium trifluoroacetate 関連文献

Lithium trifluoroacetateに関する追加情報

Lithium Trifluoroacetate (CAS No. 2923-17-3): A Comprehensive Overview

Lithium trifluoroacetate (CAS No. 2923-17-3) is a versatile compound with significant applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique chemical structure, which consists of a lithium cation and a trifluoroacetate anion. The trifluoroacetate anion, in particular, imparts distinctive properties that make Lithium trifluoroacetate a valuable reagent in numerous chemical processes.

The chemical formula of Lithium trifluoroacetate is LiCF3CO2. It is a white crystalline solid at room temperature and is highly soluble in water and many organic solvents. This solubility profile makes it an excellent choice for reactions that require a homogeneous solution. Additionally, its low melting point (approximately 150°C) and high thermal stability contribute to its utility in a wide range of synthetic transformations.

In the realm of organic synthesis, Lithium trifluoroacetate serves as a powerful nucleophile and base. It is often used in the preparation of organometallic compounds, particularly in the formation of lithium enolates from ketones and aldehydes. These enolates are crucial intermediates in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. The trifluoroacetyl group can also be used to protect carboxylic acids during multistep syntheses, providing a convenient handle for subsequent deprotection steps.

Recent research has highlighted the role of Lithium trifluoroacetate in the development of novel catalysts and catalytic systems. For instance, studies have shown that Lithium trifluoroacetate can enhance the activity and selectivity of transition metal catalysts in cross-coupling reactions. This has led to the discovery of more efficient and environmentally friendly methods for synthesizing complex molecules. One notable example is the use of Lithium trifluoroacetate-mediated palladium-catalyzed coupling reactions, which have been successfully applied in the synthesis of bioactive compounds and drug candidates.

In the pharmaceutical industry, Lithium trifluoroacetate plays a crucial role in the development of new drugs. Its ability to modulate the reactivity of functional groups makes it an essential tool in medicinal chemistry. For example, it can be used to introduce fluorine atoms into drug molecules, which can improve their pharmacokinetic properties and biological activity. Fluorinated drugs are known for their enhanced metabolic stability and improved binding affinity to target proteins, making them attractive candidates for therapeutic applications.

Beyond its applications in organic synthesis and pharmaceuticals, Lithium trifluoroacetate has also found use in materials science. It is employed as an electrolyte additive in lithium-ion batteries, where it improves the electrochemical performance by stabilizing the electrolyte solution and enhancing the rate capability of the battery. Additionally, it has been investigated for its potential use in polymer synthesis, where it can act as a chain transfer agent or initiator to control polymer molecular weight and architecture.

The environmental impact of Lithium trifluoroacetate is another important consideration. While it is generally considered safe for use in laboratory settings, proper handling and disposal practices are essential to minimize any potential environmental risks. Recent studies have focused on developing more sustainable synthetic methods that reduce waste generation and energy consumption during the production of Lithium trifluoroacetate. These efforts align with the growing emphasis on green chemistry principles in both academic and industrial research.

In conclusion, Lithium trifluoroacetate (CAS No. 2923-17-3) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties make it an indispensable reagent in organic synthesis, pharmaceutical development, materials science, and beyond. Ongoing research continues to uncover new uses for this versatile compound, further solidifying its importance in modern chemistry.

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